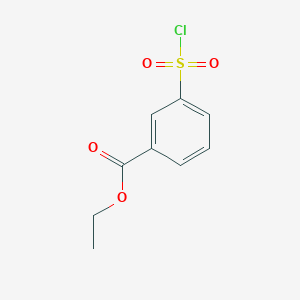

Ethyl 3-(chlorosulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C9H9ClO4S . It has a molecular weight of 248.68 g/mol . This compound is part of the benzoate family, which are esters or salts derived from benzoic acid .

Synthesis Analysis

The synthesis of this compound involves specific reactants and conditions to yield the desired compound . For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C9H9ClO4S . Single-crystal X-ray diffraction studies have determined structures of closely related compounds, revealing their crystallization in specific crystal systems and the formation of intramolecular hydrogen bonds .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. For example, it can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.

Physical And Chemical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are crucial for understanding the compound’s behavior in various environments and for its application in different fields .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis and Antiplatelet Activity

Ethyl 3-(chlorosulfonyl)benzoate derivatives have been synthesized for anti-PAR4 activity, contributing to the development of antiplatelet drugs. For instance, specific derivatives demonstrated potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression (Chen et al., 2008).

Biodegradation Studies

The compound's derivatives have been used in studies exploring the biodegradation of certain herbicides like chlorimuron-ethyl, revealing detailed degradation pathways and products, which are crucial for environmental management (Li et al., 2016).

Theoretical Studies in Chemistry

The hydrolysis of ethyl benzoate in acidic conditions was theoretically studied, providing insights into chemical reaction dynamics and molecular interactions, which are fundamental in understanding various chemical processes (Kaweetirawatt et al., 2012).

Biological and Medical Applications

Antibacterial Properties

Novel derivatives of ethyl benzoate have shown significant antibacterial abilities, suggesting potential applications in combating bacterial infections. Such studies contribute to the development of new antibacterial agents (Shakir et al., 2020).

Anti-Juvenile Hormone Activity

Research on ethyl benzoate derivatives has explored their potential as anti-juvenile hormone agents in insects, indicating possible applications in pest control and insect population management (Kuwano et al., 2008).

Material Science and Physical Chemistry

Physical Properties Study

Investigations into the densities, viscosities, and sounds of binary mixtures of ethyl benzoate with various solvents provide essential data for material science, particularly in designing and understanding various chemical solutions and mixtures (Vijayalakshmi et al., 2014).

Crystal Structure Analysis

The isolation and crystal structure analysis of ethyl benzoate derivatives from plants like Scutellaria barbata contribute to the understanding of the structural properties of natural compounds, which is essential in the field of crystallography and drug design (Wang et al., 2011).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as benzenesulfonamide derivatives, have been used as lead compounds in the design of local anesthetics . These compounds often target sodium channels on nerve cells, preventing the channels from opening and blocking the influx of sodium ions .

Mode of Action

For instance, Benzocaine, a benzoate compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

Benzoate compounds are known to be involved in various degradation processes, such as the benzoate degradation process which breaks down benzoate in the lower bph pathway .

Pharmacokinetics

The compound’s molecular weight (24868) and molecular formula (C9H9ClO4S) have been documented . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar benzenesulfonamide derivatives have shown anticancer activity against different cell lines .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-chlorosulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBZLUKCZKZQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837809.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2837816.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)

![N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B2837818.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2837824.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2837826.png)